Ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate)
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Overview
Description
Ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive coloration, making it useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling with naphthol derivatives. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo compounds formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical interactions. The molecular targets include enzymes and proteins that can interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate]
- Ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate]
Uniqueness
Compared to other similar azo compounds, ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes and its vibrant coloration make it particularly valuable in industrial and research applications.
Properties
CAS No. |
83232-34-2 |
---|---|
Molecular Formula |
C33H26N7NaO9S2 |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
azanium;sodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-8-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C33H24N6O9S2.H3N.Na/c40-31-23-13-11-21(15-25(23)29(49(43,44)45)17-27(31)38-36-19-7-3-1-4-8-19)34-33(42)35-22-12-14-24-26(16-22)30(50(46,47)48)18-28(32(24)41)39-37-20-9-5-2-6-10-20;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);1H3;/q;;+1/p-1 |
InChI Key |
XSXIWFLRUMVFJY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=C(C=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
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